molecular formula C8H11ClF3N3O B1443588 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1351499-82-5

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1443588
CAS No.: 1351499-82-5
M. Wt: 257.64 g/mol
InChI Key: RKBFITVLOJEHQZ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1351499-82-5) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₈H₁₀F₃N₃O·HCl, with a molecular weight of 257.6 g/mol. The compound is typically stored at -20°C to ensure stability and has a purity of 95% . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making it valuable in medicinal chemistry for targeting receptors such as serotonin (5-HT) subtypes .

Properties

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFITVLOJEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351499-82-5
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dopamine D3 receptors, which are involved in the regulation of neurotransmission. The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on cellular processes such as proliferation and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. The distribution of this compound within the body can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Formula : Cx_{x}Hy_{y}F3_{3}N2_{2}O3_{3}
Molecular Weight : 258.15 g/mol
CAS Number : 340736-76-7
IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound has shown promising results in various studies, particularly against different cancer cell lines.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine have demonstrated IC50_{50} values in the low micromolar range against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .
Cell Line IC50_{50} Value (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
CEM-13<2.78Doxorubicin
U-937Not specifiedReference not provided

The mechanism by which 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have indicated that this compound can activate apoptotic pathways through the upregulation of p53 and caspase activation .

Case Studies

Several studies have documented the effects of oxadiazole derivatives on cancer cells:

  • Study on MCF-7 Cells : This study reported that compounds with similar structures to 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine significantly increased apoptosis markers in MCF-7 cells. The activation of p53 was noted as a critical factor in mediating these effects .
  • In Vivo Studies : Although most studies have focused on in vitro activity, preliminary in vivo studies suggest potential efficacy against tumor growth in animal models; however, further research is needed to confirm these findings and elucidate the pharmacokinetics involved .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of oxadiazoles exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Agrochemical Development

The trifluoromethyl group is known to improve the efficacy of agrochemicals by enhancing their stability and bioavailability. Research into the application of this compound in herbicides and fungicides is ongoing, with promising results indicating improved performance compared to traditional compounds.

Material Science

The unique properties of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride make it suitable for use in the development of advanced materials:

  • Polymer Chemistry : Incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
  • Nanotechnology : The compound's ability to form stable complexes with metals opens avenues for its use in nanomaterials synthesis.

Case Studies

StudyApplicationFindings
Antimicrobial Activity Medicinal ChemistryA series of oxadiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Research Cancer TreatmentDerivatives showed selective cytotoxicity against various cancer cell lines, with IC50_{50} values indicating significant potential for further development.
Agrochemical Efficacy Crop ProtectionField trials revealed that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at positions 3 and 5, influenced by the electron-withdrawing trifluoromethyl group. Key reactions include:

Reaction TypeConditionsProductsYield (%)Source
AminolysisNH₃ (g), DMF, 80°C, 12 h3-Amino-5-(trifluoromethyl)oxadiazole68
ThiolysisHSCH₂CO₂H, Et₃N, CH₂Cl₂, RTThioether derivatives52–75
Hydrolysis6M HCl, reflux, 6 hRing-opened amidoxime intermediate89

Mechanistic Insight : The trifluoromethyl group activates the oxadiazole toward nucleophilic attack by polarizing the C–N bonds, facilitating ring-opening or substitution .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in:

Alkylation

Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br)
Conditions : K₂CO₃, DMF, 60°C, 8 h
Outcome : N-Alkylated derivatives with retained oxadiazole integrity.

Acylation

Reagents : Acetyl chloride, benzoyl chloride
Conditions : Pyridine, 0°C → RT, 4 h
Products :

  • N-Acetylpiperidine-oxadiazole hybrids (85–92% yield)

  • Enhanced lipophilicity (LogP increase: 0.8–1.2)

Schiff Base Formation

With : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
Catalyst : AcOH, molecular sieves
Result : Imine derivatives showing improved antimicrobial activity (MIC: 8–32 µg/mL) .

Reductive Reactions

Catalytic hydrogenation targets both moieties:

Reaction SiteConditionsOutcomeSelectivity
Oxadiazole ringH₂ (1 atm), Pd/C, EtOH, 25°CRing-opening to form amidine94%
Piperidine ringH₂ (3 atm), PtO₂, HCl, 50°CSaturated N-heterocycle78%

Note : Ring hydrogenation eliminates oxadiazole’s aromaticity, altering electronic properties.

Cross-Coupling Reactions

Palladium-mediated couplings enable π-system extension:

Suzuki-Miyaura Reaction

  • Boronic Acid : 4-Carboxyphenylboronic acid

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C

  • Product : Biaryl-conjugated derivative (73% yield)

Applications : Enhanced fluorescence properties (λem = 480 nm) for bioimaging probes .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ParameterValueMethodSource
Plasma stabilityt₁/₂ = 4.7 h (human)LC-MS/MS (37°C)
pH stabilityStable at 2–1024-h incubation
Thermal degradation>200°CTGA (N₂ atmosphere)

Comparative Reactivity with Analogues

Reactivity differences in structurally similar compounds:

CompoundOxadiazole ReactivityPiperidine Reactivity
4-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidineLowerHigher
3-Methyl-5-(piperidin-4-yl)-1,2,4-oxadiazoleHigherSimilar

Key Factor : Trifluoromethyl group’s inductive effect dominates over steric effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -CF₃, -CHF₂) : Enhance metabolic stability and receptor-binding affinity due to reduced electron density on the oxadiazole ring .
  • Ether Groups (e.g., -CH₂OCH₃) : Improve aqueous solubility, critical for bioavailability in drug candidates .

Pharmacological Relevance

The trifluoromethyl analog may exhibit enhanced receptor affinity compared to difluoromethyl or methoxymethyl derivatives due to stronger electron withdrawal .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity. Adjust mobile phase gradients to resolve impurities, as demonstrated for similar piperidine derivatives .
  • 1H NMR : Confirm structural integrity by matching proton signals to expected peaks. Note that solvents (e.g., acetone) may appear as minor impurities (0.2% in NMR spectra) and should be accounted for .
  • LC/MS : Validate molecular weight via electrospray ionization (ESI-MS), comparing observed [M+H]+ peaks to theoretical values (e.g., 312.4 amu for related compounds) .

Q. What handling and storage precautions are critical for this compound?

  • Methodological Answer :

  • Storage : Protect from heat, light, and moisture. Store in sealed containers at 2–8°C, as recommended for structurally analogous piperidine hydrochlorides .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid contact with strong oxidizers (e.g., peroxides), which may destabilize the oxadiazole ring .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Solvents : Use anhydrous dichloromethane or chloroform to minimize hydrolysis of the oxadiazole moiety, as seen in related syntheses .
  • Purification : Employ silica gel column chromatography with chloroform:methanol (50:1) gradients to isolate the product. Monitor purity via TLC (Rf = 0.3–0.4) .
  • Yield Improvement : Optimize reaction time (e.g., 1–5 hours) and stoichiometry (1.2 equivalents of trifluoromethyl reagent) to enhance efficiency .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Design : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or dichlorophenyl) to evaluate electronic effects on bioactivity. For example, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl) analogs showed enhanced receptor binding .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate substituent changes with activity. Compare IC50 values across analogs to identify critical functional groups .

Q. How should researchers resolve discrepancies between purity data from HPLC and NMR?

  • Methodological Answer :

  • Cross-Validation : If HPLC indicates >98% purity but NMR reveals impurities (e.g., residual solvents), perform Karl Fischer titration to quantify moisture or GC-MS to detect volatile contaminants .
  • Method Adjustment : Use deuterated solvents free of protonated contaminants (e.g., acetone-d6 instead of acetone) for NMR. Optimize HPLC mobile phases to separate co-eluting impurities .

Q. What strategies mitigate risks when toxicity data for this compound are unavailable?

  • Methodological Answer :

  • In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity (LD50) and hepatotoxicity based on structural similarity to known toxicants (e.g., piperidine derivatives with LD50 >500 mg/kg) .
  • In Vitro Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293) before in vivo studies .

Q. How can researchers design stability studies under varying experimental conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC and FTIR to identify labile groups (e.g., oxadiazole ring cleavage) .
  • pH Stability : Dissolve in buffers (pH 2–9) and assess hydrolysis over 24 hours. Quench reactions with cold acetonitrile and analyze by LC/MS for degradation products .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Resolve ambiguous 1H signals using HSQC and HMBC to assign carbon-proton correlations. For example, distinguish piperidine ring protons from oxadiazole signals .
  • X-ray Crystallography : If NMR/HPLC data are inconclusive, crystallize the compound (e.g., hexane:acetone mixtures) and solve the structure to confirm stereochemistry .

Methodological Tables

Parameter Recommended Method Reference
Purity AnalysisHPLC (C18 column, 206 nm detection)
Structural Confirmation1H NMR (500 MHz, CDCl3)
Stability TestingForced degradation (40°C/75% RH)
Toxicity ScreeningProTox-II prediction + MTT assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 2
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

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